molecular formula C8H16FNO B13701635 4-[(2-Fluoroethyl)amino]cyclohexanol

4-[(2-Fluoroethyl)amino]cyclohexanol

Cat. No.: B13701635
M. Wt: 161.22 g/mol
InChI Key: ARTSFXMGYOPYLP-UHFFFAOYSA-N
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Description

4-[(2-Fluoroethyl)amino]cyclohexanol is an organic compound with the molecular formula C8H16FNO It is a derivative of cyclohexanol, where a fluoroethylamino group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol typically involves the reaction of cyclohexanol with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoroethyl)amino]cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The fluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different alcohols.

Scientific Research Applications

4-[(2-Fluoroethyl)amino]cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoroethyl)amino]cyclohexanol involves its interaction with specific molecular targets and pathways. The fluoroethylamino group can interact with various enzymes and receptors, leading to changes in their activity and function. This can result in a range of biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound, which lacks the fluoroethylamino group.

    4-Aminocyclohexanol: A similar compound where the fluoroethyl group is replaced with an amino group.

    2-Fluoroethylamine: The amine component used in the synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol.

Uniqueness

This compound is unique due to the presence of both the cyclohexanol and fluoroethylamino groups. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. The fluoroethyl group, in particular, can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

4-(2-fluoroethylamino)cyclohexan-1-ol

InChI

InChI=1S/C8H16FNO/c9-5-6-10-7-1-3-8(11)4-2-7/h7-8,10-11H,1-6H2

InChI Key

ARTSFXMGYOPYLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCCF)O

Origin of Product

United States

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